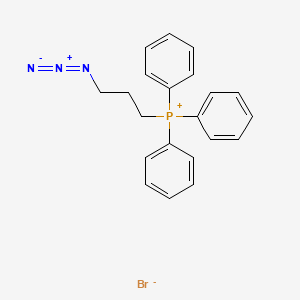
Lapatinib-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lapatinib-13C2,15N is a stable isotope-labeled compound of lapatinib, which is a dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of lapatinib in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lapatinib involves several key steps, including the construction of the quinazoline ring, nucleophilic substitution, and biaryl cross-coupling reactions. One of the improved methods for synthesizing lapatinib involves the Meerwein reaction, which is used for the aryl C-C bond formation step, avoiding costly boronate coupling chemistry .
Industrial Production Methods
Industrial production of lapatinib typically involves a multi-step synthesis process that includes the preparation of intermediates and the final coupling reactions. The process is designed to be scalable and cost-effective, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
Lapatinib-13C2,15N undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as CYP3A4, leading to the formation of N- and α-carbon oxidation products.
Reduction: Involves the reduction of specific functional groups under controlled conditions.
Substitution: Nucleophilic substitution reactions are common in the synthesis of lapatinib, particularly in the formation of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide and enzymes such as CYP3A4.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as aniline derivatives and halogenated quinazolines are employed.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final lapatinib compound .
科学的研究の応用
Lapatinib-13C2,15N is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of lapatinib in biological systems.
Metabolic Pathway Analysis: To identify and quantify metabolites of lapatinib in biological samples.
Cancer Research: To study the efficacy and resistance mechanisms of lapatinib in HER2-positive cancers.
Drug Development: To develop new therapeutic strategies and combination therapies for cancer treatment.
作用機序
Lapatinib-13C2,15N exerts its effects by inhibiting the tyrosine kinase domains of both EGFR and HER2. It binds to the intracellular phosphorylation domain, preventing receptor autophosphorylation upon ligand binding. This inhibition blocks the activation of downstream signaling pathways, leading to reduced tumor cell proliferation and survival .
類似化合物との比較
Similar Compounds
Lapatinib-13C2,15N Ditosylate: Another stable isotope-labeled form of lapatinib used for similar research purposes.
Lapatinib-d7 Ditosylate: A deuterated form of lapatinib used in pharmacokinetic studies.
Selatinib: A similar tyrosine kinase inhibitor with a slightly different chemical structure.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with the non-labeled compound .
特性
CAS番号 |
1246819-07-7 |
|---|---|
分子式 |
C29H26ClFN4O4S |
分子量 |
584.0 g/mol |
IUPAC名 |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i11+1,12+1,32+1 |
InChIキー |
BCFGMOOMADDAQU-GROHAHKRSA-N |
SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
異性体SMILES |
CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
正規SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
同義語 |
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine-13C2,15N; GSK 572016-13C2,15N; GW 572016-13C2,15N; GW 572016X-13C2,15N; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide](/img/structure/B585254.png)



![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)



![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)



